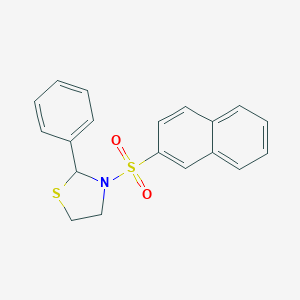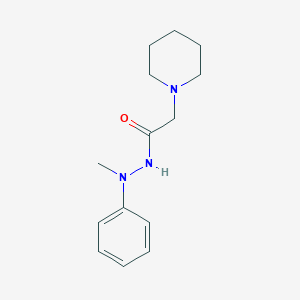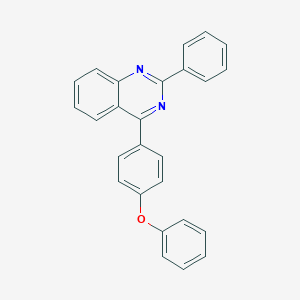![molecular formula C23H27BrN4O3 B392114 N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B392114.png)
N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a 2-bromobenzoyl group and an ethanediamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form 4-(2-bromobenzoyl)piperazine.
Alkylation: The next step involves the alkylation of the piperazine derivative with 2-bromoethylamine hydrobromide to introduce the ethyl group.
Amidation: Finally, the compound is reacted with 4-ethylphenyl isocyanate to form the ethanediamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups in the ethanediamide moiety can be reduced to form amines.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting neurological disorders.
Pharmacology: The compound is studied for its potential as a receptor ligand, particularly in the modulation of dopamine receptors.
Biochemistry: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
作用機序
The mechanism of action of N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets dopamine receptors, particularly the D4 subtype.
Pathways Involved: It modulates neurotransmitter release and receptor activity, influencing neurological pathways associated with mood and cognition.
類似化合物との比較
Similar Compounds
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: A selective dopamine D4 receptor ligand.
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide: A compound with similar structural features but different substituents.
Uniqueness
N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted drug development and biochemical studies.
特性
分子式 |
C23H27BrN4O3 |
|---|---|
分子量 |
487.4g/mol |
IUPAC名 |
N-[2-[4-(2-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C23H27BrN4O3/c1-2-17-7-9-18(10-8-17)26-22(30)21(29)25-11-12-27-13-15-28(16-14-27)23(31)19-5-3-4-6-20(19)24/h3-10H,2,11-16H2,1H3,(H,25,29)(H,26,30) |
InChIキー |
HSZRUXQRRARGBG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Br |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B392033.png)


![5-(3-{[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B392036.png)
![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B392037.png)
![N,N'-pyridine-2,6-diylbis[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B392039.png)
![N-(4-{2-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-methylhydrazino}-6-chloro-1,3,5-triazin-2-yl)-N-isopropylamine](/img/structure/B392041.png)
![2,2-dimethyl-5-(1-naphthyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B392042.png)

![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B392044.png)
![N-(4-ethoxybenzylidene)-N-[5-(2-quinolinyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]amine](/img/structure/B392047.png)

![ethyl 3-(5,7-dimethyl-4,6-dioxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-d]pyrimidin-2-yl)-2-butenoate](/img/structure/B392052.png)
![3-[(Dibenzo[b,d]furan-3-ylamino)methyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B392055.png)
